molecular formula C16H22BF3O2 B1457986 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane CAS No. 1432571-98-6

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No. B1457986
M. Wt: 314.2 g/mol
InChI Key: QUUSYEYDUDIVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H22BF3O2 and its molecular weight is 314.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

Researchers have developed methods to synthesize derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane compounds, focusing on their structural characterization and potential applications. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives has been described, showcasing their inhibitory activity against serine proteases, including thrombin, without significant coordination between sulfur or nitrogen atoms and the boron center (Spencer et al., 2002). Another study detailed the preparation and crystallographic analysis of a similar compound, highlighting its crystalline structure and lack of significant intermolecular interactions with the boron atom (Coombs et al., 2006).

Applications in Sensing and Material Science

Derivatives of this compound have been utilized in the development of novel materials and sensors. For example, a new 4-substituted pyrene derivative was synthesized for hydrogen peroxide detection in living cells, demonstrating its sensitivity and selectivity towards H2O2, which could lead to advances in biomedical research and diagnostics (Nie et al., 2020). In another instance, the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks showcased the potential for developing new fluorescent materials with high quantum yields, suitable for applications in imaging and sensing (Fischer et al., 2013).

Chemical Synthesis and Drug Development

Further studies involve the synthesis of pinacolylboronate-substituted stilbenes and their applications in synthesizing boron-capped polyenes, which have implications for liquid crystal display technology and potential therapeutic applications for neurodegenerative diseases (Das et al., 2015). Additionally, the development of novel lipogenic inhibitors from a library of boron-containing stilbene derivatives highlights the role of these compounds in exploring new treatments for conditions related to lipid metabolism (Das et al., 2011).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BF3O2/c1-13(2,16(18,19)20)11-7-9-12(10-8-11)17-21-14(3,4)15(5,6)22-17/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUSYEYDUDIVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.